methyl 4-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate is a complex organic compound that features a naphthoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthoimidazole Core: The naphthoimidazole core can be synthesized by reacting naphthalene derivatives with imidazole precursors under acidic or basic conditions.
Thioether Formation: The naphthoimidazole is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamido Group Introduction: The resulting compound is further reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as a precursor in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthoimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-naphtho[2,3-d]imidazole-4,9-dione: Similar in structure but lacks the sulfanyl and acetamido groups.
2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazole: Another naphthoimidazole derivative with different substituents.
Uniqueness
Methyl 4-(2-{1H-naphtho[2,3-d]imidazol-2-ylsulfanyl}acetamido)benzoate is unique due to its combination of the naphthoimidazole core with sulfanyl, acetamido, and ester functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1H-benzo[f]benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H17N3O3S/c1-27-20(26)13-6-8-16(9-7-13)22-19(25)12-28-21-23-17-10-14-4-2-3-5-15(14)11-18(17)24-21/h2-11H,12H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
MBCUEBOFUKSJSP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=CC=CC=C4C=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.